3-Chloro-4-((1-((5-methylthiophen-2-yl)sulfonyl)piperidin-3-yl)oxy)pyridine
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Description
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups, such as 3-Chloro-4-((1-((5-methylthiophen-2-yl)sulfonyl)piperidin-3-yl)oxy)pyridine, has been reported in the literature . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been used . This methodology has been shown to be robust, with ninety-three 5-aminoaryl pyridines and thirty-three 5-phenol pyridines synthesized .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyridine ring substituted with diverse functional groups . These functional groups include a chloro group at the 3-position, a sulfonyl group attached to a 5-methylthiophen-2-yl group, and a piperidin-3-yl group attached via an oxygen atom at the 4-position.Scientific Research Applications
Synthesis and Application in Medicinal Chemistry
Research into sulfur-containing heterocycles, such as 3-Chloro-4-((1-((5-methylthiophen-2-yl)sulfonyl)piperidin-3-yl)oxy)pyridine, highlights their significance in medicinal chemistry. These compounds are investigated for their potential in drug development due to their structural diversity and biological activity. For instance, studies have explored the synthesis of novel heterocyclic compounds based on sulfur-containing frameworks, aiming to identify new therapeutic agents with antimicrobial properties (El‐Emary, Al-muaikel, & Moustafa, 2002; Vinaya et al., 2009).
Green Chemistry and Synthesis
The modification and improvement of synthetic routes to produce sulfur-containing pyridine derivatives efficiently and sustainably are also a focus. Research into green chemistry approaches for synthesizing intermediates like 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine demonstrates the industry's shift towards more environmentally friendly and economically viable processes. These efforts not only aim to reduce waste but also to enhance the atom economy and reaction efficiency of the synthesis of key intermediates used in pharmaceuticals (Gilbile, Bhavani, & Vyas, 2017).
Application in Organic Electronics
The exploration of sulfur-containing compounds extends to materials science, particularly in the development of organic electronic devices. Sulfur-containing heterocycles are pivotal in the synthesis of organic semiconductors, offering potential applications in photovoltaics, light-emitting diodes (LEDs), and field-effect transistors (FETs). The unique electronic properties of these compounds, such as their ability to facilitate charge transport and confer stability to the materials, make them attractive candidates for use in electronic applications (Wang et al., 2013).
Advancements in Drug Metabolism Studies
Furthermore, the study of sulfur-containing metabolites of chlorinated benzenes, including their impact on hepatic microsomal drug-metabolizing enzymes, provides insights into the metabolic pathways and detoxification processes in biological systems. Such research is crucial for understanding the pharmacokinetics and toxicology of drugs, thereby informing safer and more effective therapeutic strategies (Kimura et al., 1983).
Properties
IUPAC Name |
3-chloro-4-[1-(5-methylthiophen-2-yl)sulfonylpiperidin-3-yl]oxypyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O3S2/c1-11-4-5-15(22-11)23(19,20)18-8-2-3-12(10-18)21-14-6-7-17-9-13(14)16/h4-7,9,12H,2-3,8,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJHAXJHFNJPXJE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)N2CCCC(C2)OC3=C(C=NC=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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